molecular formula C22H18N2O3 B3476473 ethyl 4-[(2-hydroxyphenyl)amino]benzo[h]quinoline-3-carboxylate

ethyl 4-[(2-hydroxyphenyl)amino]benzo[h]quinoline-3-carboxylate

Cat. No.: B3476473
M. Wt: 358.4 g/mol
InChI Key: GHLHZCXNEMGUGF-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-hydroxyphenyl)amino]benzo[h]quinoline-3-carboxylate is a complex organic compound that belongs to the class of benzoquinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core fused with a benzo ring and substituted with an ethyl ester group, a hydroxyphenyl group, and an amino group. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(2-hydroxyphenyl)amino]benzo[h]quinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Benzo Ring: The benzo ring can be introduced through a Friedländer synthesis, where 2-aminobenzophenone reacts with an aldehyde under acidic conditions.

    Substitution with Hydroxyphenyl and Amino Groups: The hydroxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a hydroxyphenylamine reacts with the quinoline derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the quinoline core, potentially converting it to tetrahydroquinoline derivatives.

    Substitution: The amino and hydroxy groups can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

    Oxidation Products: Quinones and related derivatives.

    Reduction Products: Tetrahydroquinoline derivatives.

    Substitution Products: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 4-[(2-hydroxyphenyl)amino]benzo[h]quinoline-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of dyes, pigments, and other materials due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of ethyl 4-[(2-hydroxyphenyl)amino]benzo[h]quinoline-3-carboxylate involves its interaction with various molecular targets. The hydroxyphenyl and amino groups can form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting enzyme activity or altering protein function. The quinoline core can intercalate with DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Ethyl 4-[(2-hydroxyphenyl)amino]benzo[h]quinoline-3-carboxylate can be compared with other benzoquinoline derivatives:

    Ethyl 4-aminobenzo[h]quinoline-3-carboxylate: Lacks the hydroxyphenyl group, which may reduce its biological activity.

    4-[(2-Hydroxyphenyl)amino]benzo[h]quinoline-3-carboxylic acid: Lacks the ethyl ester group, which may affect its solubility and reactivity.

    Ethyl 4-[(2-methoxyphenyl)amino]benzo[h]quinoline-3-carboxylate: The methoxy group may alter its electronic properties and reactivity compared to the hydroxyphenyl group.

The unique combination of functional groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 4-(2-hydroxyanilino)benzo[h]quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3/c1-2-27-22(26)17-13-23-20-15-8-4-3-7-14(15)11-12-16(20)21(17)24-18-9-5-6-10-19(18)25/h3-13,25H,2H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLHZCXNEMGUGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NC3=CC=CC=C3O)C=CC4=CC=CC=C42
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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